molecular formula C30H32As2 B14432326 (Hexane-1,6-diyl)bis(diphenylarsane) CAS No. 82195-43-5

(Hexane-1,6-diyl)bis(diphenylarsane)

Cat. No.: B14432326
CAS No.: 82195-43-5
M. Wt: 542.4 g/mol
InChI Key: IQJOJTLOBMLJPK-UHFFFAOYSA-N
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Description

(Hexane-1,6-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a hexane backbone. Organoarsenic compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexane-1,6-diyl)bis(diphenylarsane) typically involves the reaction of hexane-1,6-diyl dihalide with diphenylarsine. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for organoarsenic compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for (Hexane-1,6-diyl)bis(diphenylarsane) would likely follow similar protocols used for other organoarsenic compounds, involving careful handling and purification steps.

Chemical Reactions Analysis

Types of Reactions

(Hexane-1,6-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.

    Substitution: The diphenylarsane groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted organoarsenic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Hexane-1,6-diyl)bis(diphenylarsane) can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, organoarsenic compounds are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.

Medicine

Industry

In industry, organoarsenic compounds are used in the synthesis of advanced materials, including semiconductors and polymers.

Mechanism of Action

The mechanism of action of (Hexane-1,6-diyl)bis(diphenylarsane) involves its interaction with molecular targets such as enzymes and proteins. The arsenic centers can form covalent bonds with thiol groups in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.

    Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.

    Hexane-1,6-diyl bis(phosphine): Similar structure but with phosphine groups instead of diphenylarsane.

Uniqueness

(Hexane-1,6-diyl)bis(diphenylarsane) is unique due to its specific hexane backbone and the presence of two diphenylarsane groups, which may impart distinct chemical and biological properties compared to other organoarsenic compounds.

Properties

CAS No.

82195-43-5

Molecular Formula

C30H32As2

Molecular Weight

542.4 g/mol

IUPAC Name

6-diphenylarsanylhexyl(diphenyl)arsane

InChI

InChI=1S/C30H32As2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2

InChI Key

IQJOJTLOBMLJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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